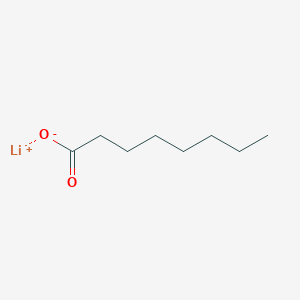

Lithium octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium octanoate, also known as lithium caprylate, is an organometallic compound with the chemical formula LiO₂C(CH₂)₆CH₃. It is a lithium salt of octanoic acid (caprylic acid). This compound is part of a broader class of organometallics, which are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium octanoate can be synthesized through a reaction between lithium hydroxide (LiOH) and octanoic acid (C₇H₁₅COOH). The reaction typically occurs in an aqueous medium, where lithium hydroxide is dissolved in water and then reacted with octanoic acid. The reaction proceeds as follows:

LiOH+C7H15COOH→LiO2C(CH2)6CH3+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with octanoic acid. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the product. The reaction conditions typically involve heating the mixture to around 60-70°C and maintaining it under reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other by-products.

Reduction: Although less common, this compound can be reduced under specific conditions, leading to the formation of lithium alkoxides.

Substitution: this compound can participate in substitution reactions, where the octanoate group is replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt).

Major Products Formed:

Oxidation: Lithium carbonate (Li₂CO₃), carbon dioxide (CO₂).

Reduction: Lithium alkoxides.

Substitution: Various lithium salts depending on the substituent introduced.

Applications De Recherche Scientifique

Lithium octanoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological systems, particularly in the study of lithium’s effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of thin films, as a precursor in the manufacturing of lithium-based materials, and in the formulation of lubricants and greases

Mécanisme D'action

The mechanism by which lithium octanoate exerts its effects is primarily related to the lithium ion (Li⁺). Lithium ions can interact with various molecular targets and pathways, including:

Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which play roles in cellular signaling and metabolism.

Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter systems, including the glutamate and dopamine pathways, which are involved in mood regulation and cognitive functions.

Ion Transport: Lithium ions can affect ion transport across cell membranes, influencing cellular excitability and signaling

Comparaison Avec Des Composés Similaires

Lithium acetate (LiO₂CCH₃): Another lithium salt of a carboxylic acid, used in similar applications but with different chemical properties.

Lithium stearate (LiO₂C(CH₂)₁₆CH₃): A lithium salt of a longer-chain fatty acid, commonly used as a thickening agent in lubricants and greases.

Lithium carbonate (Li₂CO₃): Widely used in the treatment of bipolar disorder and as a precursor in the production of other lithium compounds.

Uniqueness of Lithium Octanoate: this compound is unique due to its specific chain length and the properties conferred by the octanoate group. This makes it particularly useful in applications requiring a balance between hydrophobic and hydrophilic properties, such as in the formulation of specialty chemicals and materials .

Analyse Des Réactions Chimiques

Oxidation Reactions

Lithium octanoate undergoes oxidation in the presence of strong oxidizing agents, yielding lithium carbonate (Li₂CO₃) and carbon dioxide (CO₂):

LiO2C(CH2)6CH3+O2→Li2CO3+CO2+H2O

-

Key Oxidizers : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

-

Environmental Impact : Leaching of lithium from industrial waste poses ecological risks due to CO₂ release.

Reduction and Substitution Reactions

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces this compound to lithium alkoxides:

LiO2C(CH2)6CH3+LiAlH4→LiO(CH2)6CH3+LiAlO2+H2 -

Substitution : Catalyzed by transition metals (Pd, Pt), the octanoate group is replaced by other ligands (e.g., halides):

LiO2C(CH2)6CH3+X−→LiX+C8H16O2

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction | LiAlH₄, NaBH₄ | Lithium Alkoxides |

| Substitution | Halides (Cl⁻, Br⁻), Catalysts | Lithium Halides + Octanoic Acid Derivatives |

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into lithium oxide (Li₂O) and octanoic acid derivatives:

2LiO2C(CH2)6CH3→Li2O+2C8H16O2+CO2

Role in Electrochemical Systems

This compound participates in electrolyte decomposition pathways in lithium-ion batteries:

-

Oxidative Breakdown : At high voltages (>4.8 V vs Li/Li⁺), reactive oxygen species (e.g., singlet oxygen, ¹O₂) oxidize the compound, forming CO₂ and lithium carbonate .

-

Catalytic Effects : Dirhodium complexes (e.g., Rh₂(Oct)₄) enhance oxidative cascades in battery electrolytes .

Comparison with Analogous Lithium Salts

| Compound | Formula | Key Reactions | Applications |

|---|---|---|---|

| This compound | C₈H₁₅LiO₂ | Oxidation, Reduction, Substitution | Lubricants, Battery Research |

| Lithium Acetate | CH₃COOLi | Esterification, Thermal Decomposition | Biochemistry, Catalysis |

| Lithium Stearate | C₁₈H₃₅LiO₂ | Thickening, Grease Formation | Industrial Lubricants |

Propriétés

Numéro CAS |

16577-52-9 |

|---|---|

Formule moléculaire |

C8H16LiO2 |

Poids moléculaire |

151.2 g/mol |

Nom IUPAC |

lithium;octanoate |

InChI |

InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

Clé InChI |

JZNCZMYNMUBFOD-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCCC(=O)[O-] |

SMILES isomérique |

[Li+].CCCCCCCC(=O)[O-] |

SMILES canonique |

[Li].CCCCCCCC(=O)O |

Key on ui other cas no. |

16577-52-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

124-07-2 (Parent) |

Synonymes |

caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the NMR diffusion method provide insights into the behavior of Lithium octanoate in solution?

A1: this compound, like other surfactants, can self-assemble into aggregates in solution. The NMR diffusion method is particularly insightful for studying these systems. This technique measures the diffusion coefficients of molecules, which are directly related to their size and shape in solution. [] By analyzing the diffusion behavior of this compound, researchers can glean information about:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.